molecular formula C10H9N3 B2503948 2,3-Dimethyl-2H-indazole-7-carbonitrile CAS No. 1341038-80-9

2,3-Dimethyl-2H-indazole-7-carbonitrile

Cat. No. B2503948
CAS RN: 1341038-80-9
M. Wt: 171.203
InChI Key: GQTUCZLCMGTKIL-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-indazole-7-carbonitrile is a compound that can be associated with the broader class of indazole derivatives. Indazoles are heterocyclic compounds that contain a nitrogen atom within a bicyclic framework, which includes a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can involve various strategies, including the transformation of oxazole precursors. For instance, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile involves successive transformations, such as the Curtius rearrangement, leading to the formation of amines and further derivatization to sulfonamides and urea derivatives . Although the specific synthesis of 2,3-dimethyl-2H-indazole-7-carbonitrile is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by modifying the substitution pattern on the phenyl ring and the heterocyclic core.

Molecular Structure Analysis

Indazole derivatives exhibit tautomerism, which is the ability of a chemical compound to exist in two (or more) interconvertible forms that differ in the position of a hydrogen atom and a double bond. The tautomeric forms are stabilized by intra- and intermolecular hydrogen bonds. For example, 2-[(2H-Indazol-3-yl)methylene]-1H-indene-1,3(2H)-dione and its derivatives show a preference for the 1H or 2H tautomer depending on the solvent and the presence of intermolecular hydrogen bonding . This tautomerism is a crucial aspect of the molecular structure analysis of indazole derivatives, including 2,3-dimethyl-2H-indazole-7-carbonitrile.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions depending on their substitution pattern. For example, reactions with nitrogen-containing bases can lead to nucleophilic substitution, ring cleavage, and cyclization to form new heterocyclic structures . The reactivity of 2,3-dimethyl-2H-indazole-7-carbonitrile would likely be influenced by the electron-withdrawing nitrile group at the 7-position, which could affect its interaction with nucleophiles and electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure, including tautomerism and the nature of substituents. The presence of a nitrile group, as in 2,3-dimethyl-2H-indazole-7-carbonitrile, would contribute to its polarity, solubility, and reactivity. The compound's crystal structure, melting point, solubility in various solvents, and stability would be key physical properties of interest. Chemical properties would include its acidity/basicity, reactivity towards various reagents, and its potential to form hydrogen bonds, as observed in other indazole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dimethyl-2H-indazole-7-carbonitrile is a compound of interest in various synthetic and chemical studies due to its versatile reactivity and potential as a precursor for diverse chemical entities. Research has explored its applications in the synthesis of novel compounds and the study of its chemical behavior under different conditions.

  • Photocycloaddition Reactions : One study highlighted the photocycloaddition of cyanocycloalkenones with alkenes, where 2,3-dimethyl-2H-indazole-7-carbonitrile was involved in producing hexahydroindeno-oxazoles, demonstrating its utility in generating complex cyclic structures (Andresen & Margaretha, 1995).

  • Grieco Condensation for Synthesizing Pyrimidine Fused Indazole Derivatives : Another research effort utilized 2,3-Dimethyl-2H-indazole-7-carbonitrile in a GdCl3 catalyzed Grieco condensation to synthesize novel pyrimidine and annulated pyrimidine fused indazole derivatives. This method showed significant potential in medicinal chemistry, particularly due to the antimicrobial activity of the synthesized compounds (Yakaiah et al., 2008).

  • Corrosion Inhibition Studies : A study investigating chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solutions included derivatives of 2,3-Dimethyl-2H-indazole-7-carbonitrile. These compounds demonstrated mixed-type corrosion inhibition, highlighting the potential of indazole derivatives in materials science (Quadri et al., 2021).

  • Progesterone Receptor Modulators : Research into progesterone receptor modulators identified compounds derived from 2,3-Dimethyl-2H-indazole-7-carbonitrile showing potent and robust activity. These findings are important for developing therapeutic agents for conditions like endometriosis and certain breast cancers (Fensome et al., 2008).

  • Inhibitory Effects on Nitric Oxide Synthases : A notable study focused on the inhibitory effects of a series of 7-substituted-indazoles, including 1H-indazole-7-carbonitrile, on nitric oxide synthases. This research is significant for understanding how indazole derivatives can modulate biological processes related to nitric oxide, a crucial signaling molecule (Cottyn et al., 2008).

properties

IUPAC Name

2,3-dimethylindazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-9-5-3-4-8(6-11)10(9)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUCZLCMGTKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2H-indazole-7-carbonitrile

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